C33H60O6Ti

Description

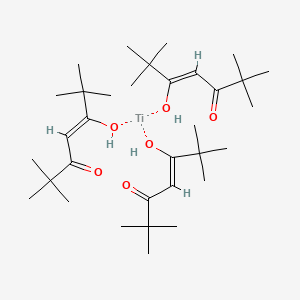

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is a coordination compound where titanium is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No. |

181418-64-4 |

|---|---|

Molecular Formula |

C33H60O6Ti |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

tris((Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one);titanium |

InChI |

InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI Key |

GDCBFXOQZJSCHZ-LWTKGLMZSA-N |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) typically involves the reaction of titanium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation of the titanium(III) center. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of titanium.

Reduction: It can also be reduced to lower oxidation states.

Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions often use other diketones or phosphine ligands under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(II) species.

Scientific Research Applications

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its anticancer properties and as a drug delivery agent.

Industry: Utilized in the production of advanced materials, such as thin films and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) exerts its effects involves coordination with target molecules through its titanium center. The compound can interact with various substrates, facilitating reactions through electron transfer or by providing a stable environment for reaction intermediates. The specific pathways depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)

Uniqueness

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is unique due to its specific coordination environment and the properties imparted by the titanium center. Compared to its manganese, yttrium, and europium counterparts, the titanium compound exhibits different reactivity and stability, making it suitable for applications where other metal complexes may not perform as effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.